
Validating AMG 900 Target Engagement in Cells:
A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target

engagement of AMG 900, a potent pan-Aurora kinase inhibitor. We present supporting

experimental data, detailed protocols for key assays, and objective comparisons with

alternative approaches.

AMG 900 is an orally bioavailable small molecule that inhibits Aurora kinases A, B, and C,

which are crucial regulators of mitosis.[1][2] Dysregulation of these kinases is a common

feature in many cancers, making them attractive therapeutic targets.[3] Validating that a

compound like AMG 900 reaches and interacts with its intended targets within a complex

cellular environment is a critical step in preclinical and clinical development.

Comparative Analysis of Target Engagement
Methodologies
The two primary methods for confirming AMG 900's engagement of Aurora kinases in cells are

the analysis of substrate phosphorylation, particularly phospho-Histone H3 (Ser10), and the

Cellular Thermal Shift Assay (CETSA). Each offers distinct advantages and provides

complementary evidence of target interaction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1683941?utm_src=pdf-interest
https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://www.blossombio.com/pdf/products/APP_LANCEUltraAuroraBKinaseassay.pdf
https://www.researchgate.net/figure/Thermal-shift-assay-determination-of-the-type-2-binding-mode-of-NPA1013-A_fig2_340713411
https://pmc.ncbi.nlm.nih.gov/articles/PMC4685048/
https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology Principle Key Advantages Key Disadvantages

Phospho-Histone H3

(Ser10) Inhibition

Assay

Measures the

phosphorylation status

of a direct

downstream substrate

of Aurora B kinase.

Inhibition of this

phosphorylation event

is a direct biomarker

of target engagement

and enzymatic

inhibition.[3][4][5][6]

- Direct measure of

kinase activity

inhibition- High-

throughput capabilities

(Flow Cytometry,

LSC)- Well-

established and

validated biomarker

for Aurora B

inhibitors[4][5]- Can

be assessed in

preclinical models and

clinical biopsies[5]

- Indirect measure of

target binding-

Primarily reflects

Aurora B inhibition,

less so for Aurora A or

C- Signal is cell cycle-

dependent (mitotic

cells)

Cellular Thermal Shift

Assay (CETSA)

Based on the principle

that drug binding to a

target protein

increases its thermal

stability.[7][8][9][10]

This shift in the

melting curve of the

protein upon heating

is a direct indication of

target engagement.

- Direct, label-free

evidence of physical

binding to the target

protein in a cellular

environment[10]- Can

be applied to all

Aurora kinases (A, B,

and C)- Can be

adapted for high-

throughput screening

- Technically more

demanding than

Western blotting-

Requires specific

antibodies for each

target- May not be

suitable for all protein

targets

Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of AMG 900 against the

three Aurora kinase isoforms, providing a quantitative measure of its potency. For comparison,

data for other well-characterized Aurora kinase inhibitors are also included.
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Compound Target(s)
Aurora A
IC50 (nM)

Aurora B
IC50 (nM)

Aurora C
IC50 (nM)

Reference

AMG 900 Pan-Aurora 5 4 1 [1][11][12]

Alisertib

(MLN8237)

Aurora A

selective
1.2 396.5 - [1]

Barasertib

(AZD1152-

HQPA)

Aurora B

selective

>1000x

selectivity for

B over A

- - [13]

Danusertib

(PHA-

739358)

Pan-Aurora 13 79 61 [3]

Experimental Protocols
Phospho-Histone H3 (Ser10) Inhibition Assay via
Western Blotting
This protocol details the steps to assess the inhibition of Histone H3 phosphorylation at Serine

10, a direct substrate of Aurora B, in cells treated with AMG 900.

Materials:

Cell culture reagents

AMG 900

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone

H3

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying

concentrations of AMG 900 (or vehicle control) for a specified time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein per lane on an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody against phospho-Histone H3 (Ser10)

overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.
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Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for

total Histone H3 as a loading control.

Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to confirm the

direct binding of AMG 900 to Aurora kinases in intact cells.[7][8][9][10]

Materials:

Cell culture reagents

AMG 900

PBS with protease inhibitors

PCR tubes or plates

Thermal cycler

Centrifuge

Reagents for protein quantification and Western blotting (as above)

Primary antibodies against Aurora A, Aurora B, and Aurora C

Procedure:

Cell Treatment: Treat cultured cells with AMG 900 or vehicle control at the desired

concentration for a specific duration.

Heating:

Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.
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Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3

minutes). A typical temperature range would be 40-70°C.

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) to pellet the precipitated proteins.

Analysis of Soluble Fraction:

Collect the supernatant containing the soluble proteins.

Analyze the amount of soluble Aurora kinase A, B, or C at each temperature point by

Western blotting.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the AMG 900-treated samples compared to the

control indicates target engagement.

Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures, the following diagrams are provided.
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Caption: Inhibition of Aurora Kinases by AMG 900 disrupts mitosis.
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Phospho-Histone H3 Inhibition Assay Workflow
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Caption: Western blot workflow for p-Histone H3.
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: CETSA experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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